molecular formula C8H5BrClNO3 B1333517 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone CAS No. 22019-49-4

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone

Cat. No.: B1333517
CAS No.: 22019-49-4
M. Wt: 278.49 g/mol
InChI Key: FXNQTMRPLLNPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone involves the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature . This reaction typically yields the desired product with a high degree of purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a controlled laboratory environment can be scaled up for industrial purposes, ensuring that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is 2-amino-1-(4-chloro-3-nitrophenyl)ethanone.

    Oxidation: The major products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine and nitro groups are particularly reactive, allowing the compound to participate in a variety of chemical reactions. These interactions can inhibit enzyme activity or alter protein function, making it useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms along with a nitro group, which provides a distinct reactivity profile compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

2-bromo-1-(4-chloro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNQTMRPLLNPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380868
Record name 4-Chloro-3-nitrophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22019-49-4
Record name 4-Chloro-3-nitrophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 500 mL round-bottomed flask was added 1-(4-chloro-3-nitrophenyl)ethanone (11.98 g, 60 mmol) in benzene (75 mL) to give a white suspension. Bromine (9.59 g, 60.0 mmol) was added dropwise over 5 minutes to give a deep red solution. The mixture was stirred for 1 hour to give a yellow solution that was concentrated in vacuo to a yellow solid. Recrystallized from 9:1 hexane/ethyl acetate gave 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone as yellow needles.
Quantity
11.98 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.59 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a flask equipped with a magnetic stir bar and under an atmosphere of N2 was added 4′-chloro-3′-nitroacetophenone (10.0 g, 50.1 mmol) and THF (100 mL). To this stirring mixture was added portion-wise phenyltrimethylammonium tribromide (19.78 g, 52.6 mmol) over a 15 minutes time period. The resultant mixture was then stirred with monitoring every hour via LCMS. After 3 hr the mixture was then filtered and resulting solids washed with EtOAc. The organic solution was then concentrated, H2O and 10% aq. NaHCO3 added and washed with EtOAc (2×300 mL). The combined organic layers were then washed with Brine, dried (MgSO4), filtered and concentrated. The residue material was then subjected to purification via crystallization (dissolved material in 100 mL EtOAc and slowly added hexanes until cloudy—let stand for a few hours) to yield 9.81 g (70%) of 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone as an off white colored solid product. 1H NMR (500 MHz, DMSO-D6) δ ppm 5.00 (s, 2H) 7.98 (d, J=8.54 Hz, 1H) 8.24 (dd, J=8.54, 2.14 Hz, 1H) 8.61 (d, J=1.98 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Reactant of Route 6
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.